Bienvenue dans la boutique en ligne BenchChem!

Tetrahydropalmatine hydrochloride

Dopamine receptor pharmacology Analgesic mechanism Receptor binding affinity

Tetrahydropalmatine hydrochloride (DL-racemate, CAS 2506-20-9) delivers consistent D1/D2 antagonist pharmacology with verified stereochemistry. Not interchangeable with rotundine (L-THP) or free base. Hydrochloride salt ensures aqueous solubility; the (-)-enantiomer exhibits 2.5× higher brain Cmax, enabling robust CNS pharmacokinetic studies. Ideal for dopamine receptor research, TRPV1-mediated neuro-immune pain models, and BCS Class II/IV formulation development. Guaranteed ≥98% purity. For research use only—not for human therapeutic applications.

Molecular Formula C21H26ClNO4
Molecular Weight 391.9 g/mol
CAS No. 2506-20-9
Cat. No. B1353264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydropalmatine hydrochloride
CAS2506-20-9
Molecular FormulaC21H26ClNO4
Molecular Weight391.9 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC.Cl
InChIInChI=1S/C21H25NO4.ClH/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;/h5-6,10-11,17H,7-9,12H2,1-4H3;1H
InChIKeyMGSZZQQRTPWMEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydropalmatine Hydrochloride (CAS 2506-20-9) Procurement Guide: Chemical Identity and Baseline Specifications


Tetrahydropalmatine hydrochloride (THP-HCl; DL-Tetrahydropalmatine hydrochloride), CAS 2506-20-9, is the hydrochloride salt of the tetrahydroprotoberberine isoquinoline alkaloid tetrahydropalmatine, isolated primarily from Corydalis yanhusuo and Stephania species [1]. With molecular formula C21H26ClNO4 and molecular weight 391.89 g/mol, THP-HCl functions as an antagonist at dopamine D1 and D2 receptors and inhibits voltage-sensitive Ca²⁺ channels [2]. The compound is supplied as a crystalline solid with a purity specification typically ≥98% and is designated for research use only (non-human, non-therapeutic applications) .

Why Generic Substitution of Tetrahydropalmatine Hydrochloride (CAS 2506-20-9) Fails: Critical Differentiation from Closest Analogs


Tetrahydropalmatine hydrochloride cannot be substituted by generic in-class alkaloids such as rotundine (L-THP, CAS 483-14-7), berberine, or free-base tetrahydropalmatine without compromising experimental reproducibility. The hydrochloride salt confers aqueous solubility distinct from the free base, affecting dissolution kinetics and in vivo formulation behavior . More critically, stereochemistry dictates pharmacology: the (-)-enantiomer (rotundine) exhibits 15–20× higher affinity for dopamine D1 receptors than D2 receptors, whereas the racemic DL-form (THP-HCl) has a different receptor occupancy profile . Additionally, in vivo disposition is stereoselective: the (-)-enantiomer achieves significantly higher brain Cmax and AUC values than the (+)-enantiomer following oral administration of the racemate [1]. These differences render batch-to-batch or compound-to-compound substitutions invalid for studies requiring consistent receptor pharmacology or pharmacokinetic outcomes.

Quantitative Differentiation Evidence for Tetrahydropalmatine Hydrochloride (CAS 2506-20-9) vs. Rotundine and Structural Analogs


Dopamine D1 vs. D2 Receptor Selectivity: Rotundine (L-THP) vs. DL-THP Quantitative Affinity Comparison

Rotundine (L-THP enantiomer) demonstrates marked selectivity for dopamine D1 receptors over D2 receptors, with IC50 values of 166 nM (D1) and 1.4 μM (D2), yielding an 8.4-fold D1 preference . This selectivity distinguishes L-THP from non-selective dopamine antagonists such as haloperidol. The racemic DL-THP hydrochloride formulation contains both (-)- and (+)-enantiomers, resulting in a different net receptor occupancy profile than the isolated L-enantiomer. The Ki values for L-THP at D1 and D2 receptors are 124 nM and 388 nM respectively, confirming a 3.1-fold D1 preference in binding affinity [1].

Dopamine receptor pharmacology Analgesic mechanism Receptor binding affinity

Stereoselective Brain Pharmacokinetics: (-)-THP vs. (+)-THP Enantiomer Disposition Following Racemate Administration

Following a single oral dose of racemic THP (40 mg/kg) to rats, the (-)-enantiomer achieved significantly higher brain exposure than the (+)-enantiomer across six distinct brain regions. Striatal Cmax for the (-)-enantiomer was approximately 2.5-fold higher than that of the (+)-enantiomer [1]. The (-)/(+)-THP AUC(0-infinity) ratio in brain tissues consistently exceeded 2.0, indicating preferential CNS accumulation of the pharmacologically active (-)-enantiomer. Tissue distribution studies revealed the highest concentrations of both enantiomers in the liver, with stereoselective differences observed in all tissues except the lung [2].

Pharmacokinetics Brain penetration Stereoselective disposition CNS drug development

Bioavailability Deficit and Formulation-Driven Enhancement: L-THP Hydrochloride vs. Advanced Delivery Systems

L-tetrahydropalmatine (L-THP) as the hydrochloride salt exhibits poor oral bioavailability of approximately 1.24% and a short half-life of 4.49 hours, presenting significant formulation challenges for in vivo studies [1]. Recent formulation optimization using amorphous solid dispersion (ASD) in a multi-unit extended-release system, guided by Level A in vivo-in vitro correlation (IVIVC) and physiologically based pharmacokinetic (PBPK) modeling, achieved rapid onset (0.68 hours to therapeutic concentration) and sustained action for 11.4 hours while maintaining Cmax within the therapeutic window [2]. The optimal dissolution condition was established as USP Apparatus I with 450 mL 0.1N HCl at 100 rpm [3].

Oral bioavailability Extended-release formulation PBPK modeling IVIVC Addiction therapeutics

TRPV1 Channel Inhibition Potency: Tetrahydropalmatine Hydrochloride IC50 in Dorsal Root Ganglion Neurons

In a mouse model of cancer-induced bone pain (CIBP), tetrahydropalmatine directly inhibited TRPV1 channel function in dorsal root ganglion (DRG) neurons with an IC50 of 77.9 μM [1]. This TRPV1 antagonism reduced substance P release from DRG neurons and suppressed macrophage recruitment via the TRPV1-SP pathway in the primary phase (≤14 days post-modeling) [2]. Concurrently, THP promoted macrophage polarization toward the anti-inflammatory M2 phenotype, evidenced by downregulation of iNOS, TNF-α, and IL-1β and upregulation of CD206, IL-4, and IL-10 both in vitro (RAW264.7 cells) and in vivo. Effects were abrogated in TRPV1-knockout mice, confirming TRPV1 as a critical mediator [3].

Cancer-induced bone pain TRPV1 antagonism Neuropathic pain Macrophage polarization

Vascular Relaxation Efficacy: Tetrahydropalmatine Hydrochloride in Rat Aortic Rings

Tetrahydropalmatine relaxed rat aortic rings pre-contracted with phenylephrine (Phe), KCl, and U46619 via both endothelium-dependent and endothelium-independent mechanisms [1]. The endothelium-dependent component was mediated through PI3K/Akt/eNOS/NO/cGMP signaling and was partially attenuated by the PI3K inhibitor wortmannin, Akt inhibitor IV, and the eNOS inhibitor L-NAME [2]. The endothelium-independent component involved blockade of voltage-dependent Ca²⁺ channels, inhibition of Ca²⁺ influx in vascular smooth muscle cells, and inhibition of intracellular Ca²⁺ release via RyR and IP3 receptors. THP-induced relaxation was also partially mediated through Kv, KATP, and inward rectifying K⁺ channels, but not KCa channels [3].

Vascular pharmacology Endothelium-dependent relaxation Calcium channel blockade Hypertension research

Optimal Research and Industrial Application Scenarios for Tetrahydropalmatine Hydrochloride (CAS 2506-20-9)


Dopamine D1 Receptor Pharmacology Studies Requiring Moderate D1 Selectivity

Tetrahydropalmatine hydrochloride (DL-racemate) is appropriate for dopamine receptor pharmacology studies where moderate D1:D2 selectivity is desired, as established by the L-enantiomer's 8.4-fold D1 preference (IC50: D1 = 166 nM vs. D2 = 1.4 μM) . Researchers investigating D1-mediated analgesic mechanisms or addiction-related dopaminergic modulation should select THP-HCl over non-selective antagonists like haloperidol when the experimental aim requires preserved D2 signaling with partial D1 blockade. The racemic hydrochloride form provides a defined stoichiometric composition suitable for reproducible dose-response studies.

CNS Pharmacokinetic Studies Requiring Stereoselective Brain Distribution Analysis

The documented stereoselective brain disposition of tetrahydropalmatine enantiomers makes THP-HCl valuable for CNS pharmacokinetic studies. Following oral administration of the racemate, the (-)-enantiomer achieves approximately 2.5-fold higher Cmax and >2-fold higher AUC than the (+)-enantiomer across six brain regions including striatum, cortex, and hippocampus [1]. This stereoselective distribution profile supports the use of THP-HCl as a model compound for investigating enantiomer-specific CNS penetration mechanisms and for validating chiral analytical methods in brain tissue.

Cancer-Induced Bone Pain (CIBP) Preclinical Models Targeting TRPV1-SP Pathways

Based on demonstrated TRPV1 channel inhibition (IC50 = 77.9 μM) and dual modulation of macrophage recruitment and polarization in CIBP models [2], tetrahydropalmatine hydrochloride is suitable for preclinical pain studies focusing on TRPV1-mediated neuro-immune interactions. The compound's ability to suppress substance P release from DRG neurons and promote M2 macrophage polarization supports its application in CIBP and neuropathic pain research where non-opioid, dopamine receptor-modulating analgesics are required. Validation in TRPV1-knockout models confirms target specificity [3].

Extended-Release Oral Formulation Development and PBPK Modeling Studies

Tetrahydropalmatine hydrochloride's intrinsically low oral bioavailability (1.24%) and short half-life (4.49 h) make it an ideal candidate for formulation development studies involving amorphous solid dispersions, extended-release matrix systems, and PBPK model validation [4]. The established IVIVC Level A correlation (USP Apparatus I, 450 mL 0.1N HCl, 100 rpm) provides a validated dissolution methodology for researchers developing oral delivery systems for poorly bioavailable alkaloids. The compound serves as a model BCS Class II/IV drug for studying bioavailability enhancement strategies [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetrahydropalmatine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.